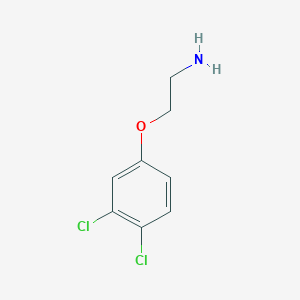
2-(3,4-Dichlorophenoxy)ethanamine
Cat. No. B1320680
Key on ui cas rn:
38949-70-1
M. Wt: 206.07 g/mol
InChI Key: RXPLSUNVXZROEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709473B2
Procedure details


A solution of 1.0 g of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester, 0.96 g of 2,3-dichlorophenol, and 1.54 g of triphenylphosphine in THF (20 mL) was stirred as 1.19 g of diisopropyl azodicarboxylate was added. After stirring at ambient temperature for 72 h, the solvent was removed and the residue was dissolved in 10% sulfuric acid (10 mL) and warmed to 80° C. After 16 h, the reaction was cooled to ambient temperature and the mixture diluted with water and washed with EtOAc (2×). The organic layers were washed with water, and the pH of the combined aqueous layers was adjusted to 9 with 10 N NaOH solution. The mixture was extracted with chloroform (3×) and the combined organic layers were washed with sat. sodium chloride solution, dried over sodium sulfate, filtered and concentrated to provide the title compound as an orange oil. MS (M+H−)=204.2.





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=O)NCCO)([CH3:4])([CH3:3])C.[Cl:12][C:13]1[C:18]([Cl:19])=[CH:17]C=CC=1O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:40]([C:48](OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[Cl:12][C:13]1[CH:4]=[C:1]([CH:3]=[CH:17][C:18]=1[Cl:19])[O:5][CH2:6][CH2:48][NH2:40]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NCCO)=O
|
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)O
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.19 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at ambient temperature for 72 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 10% sulfuric acid (10 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 80° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 16 h
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was cooled to ambient temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture diluted with water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with chloroform (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with sat. sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
